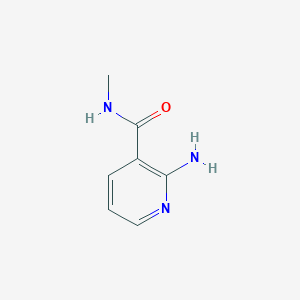

2-Amino-N-methylnicotinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-87-8 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Methylnicotinamide and Its Derivatives

Established Synthetic Pathways for 2-Amino-N-methylnicotinamide

A key approach is the reaction of a chloropyridine derivative with an aminating agent, followed by functional group transformations. For instance, the synthesis of 2-amino-6-methylnicotinamide (B35374) has been achieved by reacting 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia (B1221849) under elevated temperature and pressure in an autoclave. google.comgoogle.com This step results in the formation of the corresponding 2-amino-6-methylnicotinamide intermediate. google.comgoogle.com

To obtain the target N-methylated amide, a similar strategy could be employed, substituting aqueous ammonia with a solution of methylamine (B109427). The general reaction scheme would likely proceed as follows:

Amidation: 2-Chloronicotinoyl chloride, the acid chloride of 2-chloronicotinic acid, would be reacted with methylamine. This reaction would form 2-chloro-N-methylnicotinamide.

Amination: The resulting 2-chloro-N-methylnicotinamide would then undergo amination, where the chloro group at the 2-position is displaced by an amino group. This can be achieved using various aminating agents, such as ammonia or a protected form of ammonia, often with a copper catalyst in what is known as a Buchwald-Hartwig amination or a related cross-coupling reaction.

An alternative approach could involve starting with 2-aminonicotinic acid. The carboxylic acid would first be activated, for example by converting it to an acid chloride or using a coupling agent, and then reacted with methylamine to form the desired amide.

Synthetic Approaches to 2-Aminonicotinamide Derivatives with N-Substitution

The 2-aminonicotinamide scaffold is a versatile platform for the development of new therapeutic agents. Researchers have developed various synthetic strategies to create a diverse library of N-substituted derivatives for biological evaluation.

General Synthetic Strategies for the 2-Aminonicotinamide Scaffold

The construction of the 2-aminonicotinamide scaffold generally begins with a substituted nicotinic acid. A common and efficient method involves the acylation of a substituted amine with an activated nicotinic acid derivative.

For example, a series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized by first converting a substituted nicotinic acid into its acyl chloride using oxalyl chloride. mdpi.com This activated intermediate was then reacted with a substituted thiophen-2-amine under basic conditions to yield the final N-substituted nicotinamide derivatives. mdpi.com This approach allows for significant diversity in the final product by varying the substituents on both the nicotinic acid and the amine.

Another strategy involves the use of coupling agents to facilitate the amide bond formation between 2-aminonicotinic acid and a desired amine. This method avoids the need to handle reactive acyl chlorides and often proceeds under milder conditions.

Specific Routes for N-Derivatization of the Amide Moiety in 2-Aminonicotinamide Analogs

Once the 2-aminonicotinamide core is established, further derivatization at the amide nitrogen can be achieved through various chemical transformations. A primary method for introducing N-substituents is through the direct amidation of 2-aminonicotinic acid with a primary or secondary amine.

In the synthesis of nicotinamide-based diamides with potential cytotoxic activity, 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid was used as a key intermediate. nih.gov This was then coupled with various aminobenzamides or related aromatic amines to generate a library of N-substituted 2-aminonicotinamide derivatives. nih.gov The reaction is typically facilitated by a peptide coupling reagent.

The following table summarizes some of the synthesized N-substituted 2-aminonicotinamide analogs and their reported yields.

| Compound Name | Starting Materials | Yield (%) | Reference |

| N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)nicotinamide | 2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid, 2-Aminobenzamide | 63 | frontiersin.org |

| N-(2-Carbamoyl-4-chloro-6-methylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)nicotinamide | 2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid, 2-Amino-5-chloro-3-methylbenzamide | Not Specified | nih.gov |

| N-(3-Carbamoylnaphthalen-2-yl)-2-((3-(trifluoromethyl)phenyl)amino)nicotinamide | 2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid, 3-Amino-N-methyl-2-naphthamide | Not Specified | nih.gov |

| N-Methyl-2-(2-((3-(trifluoromethyl)phenyl)amino)nicotinamido)nicotinamide | 2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid, this compound | Not Specified | nih.gov |

Preparation of Novel 2-Aminonicotinamide Derivatives for Biological Evaluation

The synthesis of novel 2-aminonicotinamide derivatives is often guided by the goal of developing new therapeutic agents. By strategically modifying the structure of the lead compound, researchers can explore structure-activity relationships and optimize for desired biological effects.

For instance, a series of novel 2-aminonicotinamide derivatives were designed and synthesized as potential antifungal agents. nih.gov The design was based on the structures of known inhibitors of glycosylphosphatidylinositol (GPI) biosynthesis. nih.gov The synthesis involved the coupling of 2-aminonicotinic acid with various substituted amines. The resulting compounds were then evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. nih.gov

The following table highlights some of the novel 2-aminonicotinamide derivatives and their in vitro antifungal activity against Candida albicans.

| Compound | R Group on Amide Nitrogen | MIC80 (μg/mL) against C. albicans | Reference |

| 11g | ((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl) | 0.0313 | nih.gov |

| 11h | ((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl) | 0.0313 | nih.gov |

These findings demonstrate the utility of the 2-aminonicotinamide scaffold in the development of potent and selective inhibitors of biological targets. The synthetic methodologies described provide a robust framework for the continued exploration of this important class of compounds.

Biological Activities and Pharmacological Investigations of 2 Amino N Methylnicotinamide and Its Analogs

In Vitro Cellular Uptake Studies of 2-Amino-N-methylnicotinamide

Detailed experimental data specifically documenting the in vitro cellular uptake of the parent compound, this compound, is not extensively covered in the available scientific literature. While cellular uptake is a critical parameter for assessing the bioavailability and efficacy of any potential therapeutic agent, studies have more broadly focused on the biological effects and mechanisms of its more complex derivatives. Research into how the structural features of nanoparticles and various chemical modifications influence their entry into cells is a well-established field, often utilizing methods like flow cytometry and fluorescence microscopy to quantify uptake. However, specific findings related to the cellular permeation of this compound itself remain a subject for future investigation.

Antifungal Efficacy of 2-Aminonicotinamide Derivatives

A significant body of research has been dedicated to the antifungal properties of various 2-aminonicotinamide derivatives, revealing their potential as potent and broad-spectrum antifungal agents. These studies have systematically evaluated their performance against both common and drug-resistant fungal strains.

Derivatives of 2-aminonicotinamide have demonstrated considerable in vitro activity against a range of clinically relevant fungal pathogens. Notably, compounds designated as 11g and 11h have shown excellent activity against Candida albicans. nih.gov Furthermore, these derivatives exhibit broad-spectrum efficacy, with potent action observed against Candida parapsilosis, Candida glabrata, and Cryptococcus neoformans. nih.govresearchgate.net This wide range of activity underscores the potential of this chemical scaffold in addressing infections caused by different fungal species.

A critical challenge in treating fungal infections is the rise of drug resistance. Derivatives of 2-aminonicotinamide have shown promising results in this area. Specifically, compounds 11g and 11h have demonstrated potent antifungal activity against fluconazole-resistant strains of Candida albicans. nih.govresearchgate.netnih.gov The efficacy of these compounds against resistant strains is a significant finding, suggesting they may offer a viable alternative where conventional therapies have failed. For instance, compound 11g was found to be much more sensitive than fluconazole (B54011) against most of the tested resistant strains. nih.gov

The potency of these antifungal derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The MIC80 value, which corresponds to an 80% reduction in growth, is commonly used in these assessments. nih.gov

Studies have reported that a series of novel 2-aminonicotinamide derivatives exhibit potent in vitro activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL. nih.gov The derivatives 11g and 11h were particularly potent, with MIC80 values of 0.0313 μg/mL against C. albicans. nih.govresearchgate.net Against a broader spectrum of fungi, including fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans, these compounds showed a MIC80 range of 0.0313 to 2.0 μg/mL. nih.govresearchgate.net Another derivative, 11g , demonstrated an MIC80 of ≤0.5 x 10⁻³ mg/mL against both fluconazole-susceptible and fluconazole-resistant C. albicans. nih.gov

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives (MIC80)

| Compound | Fungal Pathogen | MIC80 (µg/mL) | Reference |

|---|---|---|---|

| 11g | Candida albicans | 0.0313 | nih.govresearchgate.net |

| 11h | Candida albicans | 0.0313 | nih.govresearchgate.net |

| 11g & 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | nih.govresearchgate.net |

| 11g & 11h | Candida parapsilosis | 0.0313 - 2.0 | nih.govresearchgate.net |

| 11g & 11h | Candida glabrata | 0.0313 - 2.0 | nih.govresearchgate.net |

| 11g & 11h | Cryptococcus neoformans | 0.0313 - 2.0 | nih.govresearchgate.net |

| 11g | Fluconazole-susceptible C. albicans | ≤0.5 | nih.gov |

| 11g | Fluconazole-resistant C. albicans | ≤0.5 | nih.gov |

Cellular and Molecular Mechanisms of Action for Biologically Active 2-Aminonicotinamide Derivatives

Understanding the mechanism of action is crucial for the development of new drugs. Research into 2-aminonicotinamide derivatives has identified a key cellular process that these compounds disrupt, leading to their antifungal effects.

The primary mechanism of action for these antifungal agents is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov GPI anchors are complex glycolipids that attach proteins to the cell surface of eukaryotes, including fungi. These GPI-anchored proteins are vital for the structural integrity of the fungal cell wall, adhesion, and virulence.

The design of these novel 2-aminonicotinamide derivatives was based on the structures of other known inhibitors of GPI biosynthesis, such as G884, E1210, and 10b. nih.gov By targeting this pathway, the derivatives interfere with the proper localization and function of essential cell wall proteins. Further investigations using electron microscopy and laser confocal microscopy have confirmed that compound 11g acts on the cell wall and leads to a decrease in the GPI anchor content on the surface of Candida albicans cells. nih.govnih.gov This disruption of the cell wall is a key factor in the potent antifungal activity observed. nih.govtandfonline.com

Impact on Fungal Cell Wall Integrity and Surface Content as Observed via Electron and Laser Confocal Microscopy

The fungal cell wall is a critical structure for the survival and pathogenicity of fungi, providing physical protection and mediating interactions with the host. Investigations into the effects of 2-aminonicotinamide derivatives have revealed significant impacts on the cell wall integrity and surface composition of pathogenic fungi, particularly Candida albicans. These effects have been elucidated through high-resolution imaging techniques such as transmission electron microscopy (TEM) and confocal laser-scanning microscopy.

A notable analog of this compound, compound 11g (2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide), has been a key focus of these investigations. This compound is a derivative of 2-aminonicotinamide and has demonstrated potent antifungal activity. nih.gov Studies have shown that its mechanism of action involves the disruption of the fungal cell wall, a critical factor in its antifungal efficacy. nih.gov

Transmission Electron Microscopy (TEM) Observations

Initial ultrastructural studies using TEM on Candida albicans treated with compound 11g have provided insights into its effects on the cell wall architecture. The fungal cell wall of C. albicans is a layered structure, with an outer layer rich in mannoproteins and an inner skeletal layer composed of β-(1,3)-glucan and chitin (B13524). nih.gov Following incubation with compound 11g, TEM analysis revealed a noticeable alteration in the outer layer of the cell wall. Specifically, the dense mannoprotein coat appeared to be thinner compared to untreated control cells. nih.gov This observation suggests that compound 11g interferes with the synthesis or deposition of mannoproteins on the fungal cell surface. Furthermore, these studies indicated a reduction in the content of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface. nih.gov

Laser Confocal Microscopy Findings

To further dissect the specific changes in the fungal cell wall composition, laser confocal-scanning microscopy has been employed, using fluorescent dyes that specifically bind to different cell wall components. These studies have provided a more detailed and quantitative view of the alterations induced by compound 11g in both the yeast and hyphal forms of C. albicans. nih.gov The key findings from these analyses are summarized below.

Impact on Mannan (B1593421) Distribution

The mannan layer, being the outermost part of the fungal cell wall, plays a crucial role in adhesion and immune evasion. In both yeast and hyphal forms of C. albicans, treatment with compound 11g led to a significant decrease in the fluorescence intensity of Concanavalin A (ConA), a lectin that binds to mannose residues in mannoproteins. This reduction in ConA staining provides quantitative evidence for the thinning of the mannoprotein layer, corroborating the initial findings from TEM. nih.gov

Unmasking of β-(1,3)-Glucan

A critical finding from the confocal microscopy studies is the unmasking of the β-(1,3)-glucan layer. nih.gov In untreated C. albicans, the β-(1,3)-glucan is largely concealed by the outer mannoprotein layer. However, following treatment with compound 11g, there was a significant increase in the fluorescence intensity of an anti-β-glucan antibody. nih.gov This indicates that the degradation of the mannoprotein layer exposes the underlying β-(1,3)-glucan, making it more accessible to detection. This unmasking of β-(1,3)-glucan is a significant finding, as this polysaccharide is a potent stimulator of the host immune response. nih.gov

Alterations in Chitin Content

Chitin is another essential component of the inner cell wall, contributing to its structural rigidity. Confocal microscopy analysis using Calcofluor White (CFW), a fluorescent stain that binds to chitin, revealed an increase in fluorescence intensity in C. albicans cells treated with compound 11g. nih.gov This suggests that in response to the damage to the outer cell wall layers, the fungus may attempt to compensate by increasing chitin synthesis to maintain cell wall integrity.

The following tables summarize the quantitative data obtained from the laser confocal microscopy studies on the effect of compound 11g on the cell wall components of Candida albicans.

Table 1: Effect of Compound 11g on Cell Wall Components of Candida albicans (Yeast Form)

| Cell Wall Component | Staining Agent | Observation in Treated Cells |

| Mannan | Concanavalin A (ConA) | Decreased fluorescence intensity |

| β-(1,3)-Glucan | Anti-β-glucan antibody | Increased fluorescence intensity (unmasking) |

| Chitin | Calcofluor White (CFW) | Increased fluorescence intensity |

Table 2: Effect of Compound 11g on Cell Wall Components of Candida albicans (Hyphal Form)

| Cell Wall Component | Staining Agent | Observation in Treated Cells |

| Mannan | Concanavalin A (ConA) | Decreased fluorescence intensity |

| β-(1,3)-Glucan | Anti-β-glucan antibody | Increased fluorescence intensity (unmasking) |

| Chitin | Calcofluor White (CFW) | Increased fluorescence intensity |

These microscopic investigations collectively demonstrate that 2-aminonicotinamide analogs, exemplified by compound 11g, exert their antifungal activity by disrupting the structural integrity of the fungal cell wall. The thinning of the mannoprotein layer and the consequent exposure of the immunogenic β-(1,3)-glucan are key aspects of this mechanism.

Structure Activity Relationship Sar Analyses of 2 Amino N Methylnicotinamide Derivatives

Identification of Key Structural Features Correlating with Antifungal Potency

The fundamental scaffold of 2-aminonicotinamide is a critical component for the antifungal activity observed in its derivatives. Structure-activity relationship (SAR) studies have highlighted that the 2-aminopyridine (B139424) moiety is an essential feature for the antifungal efficacy of this class of compounds. mdpi.com The nitrogen atom in the pyridine (B92270) ring and the amino group at the 2-position are believed to be crucial for interaction with the biological target.

In a series of synthesized nicotinamide (B372718) derivatives, the presence of a 2-aminopyridine group alongside a meta-isopropylphenyl group on the amide nitrogen was identified as a key combination for potent activity against Candida albicans. mdpi.com This suggests that both the pyridine core and the nature and position of substituents on the N-phenyl ring are significant determinants of antifungal strength.

Further research into more complex derivatives has underscored the importance of the linker between the 2-aminonicotinamide core and a terminal aromatic group. For instance, in a series of compounds, a thiophene (B33073) ring served as a linker. The substitution pattern on this thiophene ring was found to be a major driver of potency.

| Feature | Importance for Antifungal Potency |

| 2-Aminopyridine Moiety | Essential for activity. mdpi.com |

| N-Substitution | The nature and position of substituents are critical. |

| Linker Group | The type and substitution of the linker influence potency. |

Influence of Substituent Modifications on Observed Biological Activity

The biological activity of 2-amino-N-methylnicotinamide derivatives can be significantly modulated by altering the substituents on various parts of the molecule. A notable example is the derivatization of the N-methyl group into more complex side chains, often incorporating other aromatic or heterocyclic rings.

In one study, a series of novel 2-aminonicotinamide derivatives were synthesized where the N-methyl group was replaced by a substituted thiophen-2-ylmethyl group. nih.gov The majority of these compounds demonstrated potent in vitro activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313 to 4.0 μg/mL. nih.gov

The most potent compounds in this series were 11g (2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) and 11h (2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide). nih.gov Both compounds exhibited excellent activity against C. albicans with an MIC80 of 0.0313 μg/mL and also showed broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov The introduction of a fluorophenylamino)methyl group at the 5-position of the thiophene ring was clearly beneficial for potency.

The position of the fluorine atom on the phenyl ring also had a discernible effect on activity, with the 2-fluoro (in 11g) and 3-fluoro (in 11h) substitutions yielding the most active compounds. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents at this position.

Antifungal Activity of Selected 2-Aminonicotinamide Derivatives

| Compound | R Group | MIC80 against C. albicans (μg/mL) |

|---|---|---|

| 11g | -CH₂-(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313 |

| 11h | -CH₂-(5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313 |

In another study focusing on simpler nicotinamide derivatives, the position of an isopropyl group on an N-phenyl ring was found to be critical. mdpi.com Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) was the most active in its series against C. albicans SC5314, with an MIC of 0.25 μg/mL. mdpi.com The rudimentary SAR study revealed that the meta-position of the isopropyl group was crucial for its antifungal activity. mdpi.com

Correlation of Molecular Structure with Proposed Cellular Target Interactions

The antifungal activity of many this compound derivatives is attributed to the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis. nih.govnih.gov GPI anchors are essential for attaching a wide array of proteins to the cell surface of fungi, and these GPI-anchored proteins are vital for cell wall integrity, morphogenesis, and virulence. nih.govnih.gov

The structural features of the potent derivatives are thought to enable specific interactions with enzymes in the GPI synthesis pathway. For example, the potent activity of compound 11g has been linked to its ability to decrease the GPI anchor content on the cell surface of C. albicans. nih.govfrontiersin.org This disruption of the cell wall leads to increased permeability and makes the fungus more susceptible to osmotic stress and the host's immune response. frontiersin.org

Electron microscopy and laser confocal microscopy studies of cells treated with compound 11g indicated that it targets the cell wall. nih.gov Further investigation revealed that treatment with 11g leads to the unmasking of the β-glucan layer in the fungal cell wall. frontiersin.org This unmasking enhances the recognition of the fungus by the host's immune cells, specifically via Dectin-1 on macrophages, leading to a stronger immune response. frontiersin.org

The 2-aminopyridine core is likely involved in key binding interactions within the active site of a target enzyme, possibly through hydrogen bonding. The extended side chain, such as the substituted thiophene in compound 11g , likely occupies a hydrophobic pocket, with the nature and position of the substituents fine-tuning the binding affinity. The potent activity of compounds with specific substitutions, like the fluorophenyl group in 11g and 11h , suggests a highly specific fit between the inhibitor and its target. nih.gov

Analytical Research Methodologies for 2 Amino N Methylnicotinamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-Amino-N-methylnicotinamide, enabling its separation from related compounds, metabolites, and matrix components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification and purity assessment of nicotinamide (B372718) and its derivatives. nih.govacademicjournals.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govacademicjournals.orgnih.gov This setup allows for the effective separation of moderately polar compounds like this compound.

The mobile phase composition is critical for achieving optimal separation and is often a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, or an ion-pairing agent like sodium heptanesulfonate) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection is frequently performed using a UV detector, as the pyridine (B92270) ring structure of the molecule exhibits strong absorbance at specific wavelengths, typically around 261 nm. nih.gov For enhanced sensitivity and selectivity, particularly in complex biological matrices, fluorescence detection can be used following a chemical derivatization process that converts the analyte into a highly fluorescent compound. nih.govmatec-conferences.org

| Parameter | Typical Conditions for Nicotinamide Derivatives | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Nucleosil 100-C18) | nih.gov |

| Mobile Phase | Acetonitrile/Methanol with aqueous buffer (e.g., 0.05 M Phosphate Buffer or 0.01 M sodium heptanesulfonate) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min (Isocratic) | nih.gov |

| Detection | UV (261 nm) or Fluorescence (Ex: 366 nm, Em: 418 nm) after derivatization | nih.govnih.gov |

| Retention Time | Dependent on exact conditions, typically 5-15 minutes | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

For highly sensitive and specific quantification, particularly at low concentrations in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. mdpi.com Typically, a triple-quadrupole mass spectrometer is used, operating in the positive ion mode. nih.govresearchgate.net

The analysis is performed using Multiple Reaction Monitoring (MRM), where the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion (product ion) for detection. nih.gov This precursor-to-product ion transition is unique to the compound, providing exceptional selectivity and minimizing interferences. For related compounds like N¹-methylnicotinamide, a transition of m/z 137.1 → 94.1 is monitored. nih.govresearchgate.net

| Parameter | Typical Conditions for N-methylnicotinamide Analysis | Reference |

|---|---|---|

| LC Column | Waters Spherisorb S5 CN or Shim-pack GIST C18 | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) or acetate (B1210297) in water (with 0.1% formic acid) | mdpi.comnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode | nih.govresearchgate.net |

| MRM Transition (Example: N¹-methylnicotinamide) | Precursor Ion (m/z): 137.1 → Product Ion (m/z): 94.1 | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry

This compound is a polar, hydrophilic molecule. Such compounds are often poorly retained on traditional C18 reversed-phase columns. nih.gov17img.cn Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode specifically designed for the separation of polar compounds. nih.govuva.nl

In HILIC, a polar stationary phase (e.g., unmodified silica, amide, or aminopropyl-bonded silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small percentage of aqueous buffer. 17img.cnuva.nl The retention mechanism is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer partially immobilized on the surface of the stationary phase. nih.gov Increasing the water content of the mobile phase decreases retention. HILIC is almost always coupled with MS/MS detection for the analysis of nicotinamide metabolites, providing a powerful tool for their separation and sensitive quantification in biological matrices. mdpi.comresearchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. uobasrah.edu.iq One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR: The ¹H-NMR spectrum would show distinct signals for the protons on the pyridine ring, the amino group, the N-methyl group, and the amide N-H. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used to assign protons to their specific locations within the molecule.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic ring and the carbonyl group from the sp³-hybridized carbon of the N-methyl group.

2D NMR: Two-dimensional (2D) techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between directly bonded protons and carbons, confirming structural assignments. hmdb.cahmdb.ca

For the parent compound nicotinamide, specific chemical shifts have been well-documented and serve as a basis for predicting the spectrum of its derivatives. bmrb.io The presence of the 2-amino group and the N-methyl group in this compound would cause predictable shifts in the signals of adjacent nuclei compared to the parent structure.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) Range (Approximate) |

|---|---|---|

| ¹H | Aromatic (Pyridine Ring) Protons | 7.0 - 9.0 |

| ¹H | Amide (N-H) Proton | 7.5 - 8.5 |

| ¹H | Amino (NH₂) Protons | 5.0 - 7.0 |

| ¹H | N-Methyl (CH₃) Protons | 2.5 - 3.0 |

| ¹³C | Carbonyl (C=O) Carbon | 165 - 175 |

| ¹³C | Aromatic (Pyridine Ring) Carbons | 120 - 160 |

| ¹³C | N-Methyl (CH₃) Carbon | 25 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. nih.gov The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

Key expected vibrational bands include the N-H stretching from the primary amino group and the secondary amide, the C=O stretching of the amide carbonyl (Amide I band), and the N-H bending vibration coupled with C-N stretching (Amide II band). researchgate.netnih.gov Additionally, C-H stretching from the aromatic ring and the methyl group, as well as characteristic pyridine ring vibrations, would be observed. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary Amine (NH₂) & Secondary Amide (N-H) | 3100 - 3500 | researchgate.net |

| C-H Stretch | Aromatic & Methyl | 2900 - 3100 | nih.gov |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 | nih.gov |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1510 - 1570 | nih.gov |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | researchgate.net |

Lack of Specific Mass Spectrometry Data for this compound Hinders Detailed Analysis

A thorough search of scientific databases and literature has revealed a significant gap in publicly available analytical data for the chemical compound this compound, specifically concerning its analysis by mass spectrometry (MS). While information exists for related isomers such as N-methylnicotinamide and other nicotinamide derivatives, detailed experimental mass spectra, including molecular weight determination and fragmentation patterns for this compound, are not readily accessible.

This absence of specific data prevents a detailed discussion and the creation of accurate data tables regarding the mass spectrometric behavior of this compound as requested. Generating such an analysis would require speculating based on the fragmentation of its isomers, which would be scientifically unsound as different structural arrangements of atoms lead to distinct fragmentation pathways.

For context, mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. The specific pattern of fragmentation serves as a molecular fingerprint. Without experimental data detailing these fragments for this compound, a core analysis of its mass spectrometric properties cannot be provided.

Further research and experimental analysis are required to characterize the mass spectrum of this compound. Such studies would be necessary to generate the detailed research findings and data tables pertinent to its molecular weight and fragmentation patterns.

Future Research Perspectives for 2 Amino N Methylnicotinamide

Expansion of Biological Evaluation to Other Pathological Conditions

The enzyme nicotinamide (B372718) N-methyltransferase (NNMT) has been identified as a key player in the pathophysiology of numerous diseases, including cancer, metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. nih.govmdpi.commdpi.comnih.govnih.gov Given that nicotinamide analogs can act as inhibitors of NNMT, a primary future research directive for 2-Amino-N-methylnicotinamide is the systematic evaluation of its efficacy across these disease models.

Cancer: Overexpression of NNMT has been documented in a wide array of cancers, such as renal, bladder, and prostate cancers. nih.govnih.govmdpi.com This overexpression is often associated with tumor progression and resistance to therapy. mdpi.commdpi.com Future studies should investigate the anti-proliferative and pro-apoptotic effects of this compound in relevant cancer cell lines and animal models.

Metabolic Disorders: NNMT is a significant regulator of energy metabolism, and its increased expression has been linked to obesity and type 2 diabetes. mdpi.comnih.gov Research should be directed towards understanding if this compound can modulate metabolic pathways, improve insulin (B600854) sensitivity, and reduce weight gain in preclinical models of metabolic syndrome.

Cardiovascular Diseases: The role of NNMT in cardiovascular diseases is complex, with its activity being associated with the progression of atherosclerosis and heart failure. mdpi.comnih.govnih.gov The potential vasoprotective and anti-inflammatory properties of this compound warrant investigation in cardiovascular disease models. researchgate.net

Neurodegenerative Diseases: Emerging evidence suggests a link between NNMT and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov It would be valuable to explore the neuroprotective potential of this compound in models of these debilitating diseases.

| Pathological Condition | Key Rationale for Investigation | Potential Therapeutic Benefit of this compound |

|---|---|---|

| Cancer (Renal, Bladder, Prostate) | NNMT is overexpressed and linked to tumor progression. nih.govnih.govmdpi.com | Inhibition of cancer cell proliferation and induction of apoptosis. |

| Metabolic Disorders (Obesity, Type 2 Diabetes) | NNMT is a key regulator of energy metabolism. mdpi.comnih.gov | Improved insulin sensitivity and weight management. |

| Cardiovascular Diseases (Atherosclerosis, Heart Failure) | NNMT activity is associated with disease progression. mdpi.comnih.govnih.gov | Vasoprotective and anti-inflammatory effects. |

| Neurodegenerative Diseases (Alzheimer's, Parkinson's) | Emerging links between NNMT and neurodegeneration. nih.govnih.gov | Neuroprotective effects and slowing of disease progression. |

Optimization of Synthetic Routes for Enhanced Yield and Purity

The feasibility of comprehensive biological evaluation and future clinical development hinges on the efficient and scalable synthesis of this compound. Future research should focus on the optimization of existing synthetic pathways or the development of novel routes to improve both the yield and purity of the final compound.

Key areas for investigation include:

Exploration of Novel Catalytic Systems: The use of advanced catalysts could enhance reaction efficiency and selectivity, reducing the formation of byproducts.

Process Parameter Optimization: A systematic study of reaction conditions such as temperature, pressure, solvent, and reactant stoichiometry could lead to significant improvements in yield.

Development of Purification Techniques: Advanced chromatographic and crystallization methods should be explored to achieve high purity, which is crucial for biological and pharmacological studies.

Green Chemistry Approaches: The incorporation of principles of green chemistry, such as the use of less hazardous reagents and solvents, would be beneficial for sustainable and environmentally friendly production.

The development of robust and cost-effective synthetic methodologies will be critical for advancing this compound from a laboratory curiosity to a viable therapeutic candidate.

Advanced Mechanistic Studies and Identification of Novel Molecular Targets

While the primary hypothesized target of this compound is NNMT, it is crucial to conduct detailed mechanistic studies to confirm this interaction and to identify any potential off-target effects or novel molecular targets.

Future research in this area should include:

Enzyme Kinetic Studies: Detailed kinetic analyses will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitory potency (K_i value) of this compound against NNMT. nih.gov Understanding the kinetics of the enzyme-inhibitor interaction is fundamental to predicting its pharmacological effects. researchgate.net

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of this compound in complex with NNMT would provide atomic-level insights into the binding mode. mdpi.com This structural information is invaluable for understanding the basis of its inhibitory activity and for guiding the rational design of more potent and selective analogs.

Cellular Target Engagement Assays: The development of assays to confirm that this compound engages with NNMT within a cellular context is a critical step. This will help to bridge the gap between in vitro enzymatic activity and cellular effects.

Proteomics and Metabolomics Profiling: Unbiased "omics" approaches can be employed to identify other potential protein targets and to understand the broader metabolic consequences of treating cells with this compound. This could reveal novel mechanisms of action or potential off-target liabilities.

A thorough understanding of the molecular mechanisms of action of this compound will be essential for its future development as a therapeutic agent.

Development of Novel Analogs with Improved Efficacy, Selectivity, and Reduced Off-Target Effects

Building upon the foundational knowledge gained from the study of this compound, a significant future research direction will be the design and synthesis of novel analogs with enhanced pharmacological properties. The goal of such medicinal chemistry efforts would be to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies for the development of novel analogs include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold will be necessary to establish a clear SAR. nih.govacs.orgacs.org This involves synthesizing a library of related compounds with modifications at various positions and evaluating their biological activity.

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding of novel analogs to the active site of NNMT, helping to prioritize the synthesis of the most promising compounds. nih.gov

Selectivity Profiling: Novel analogs should be screened against a panel of related methyltransferases and other enzymes to ensure selectivity for NNMT. acs.org High selectivity is crucial for minimizing the potential for off-target effects and associated toxicities.

Pharmacokinetic Optimization: Modifications to the chemical structure can be made to improve properties such as solubility, metabolic stability, and oral bioavailability, which are critical for in vivo efficacy. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-methylnicotinamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 2-aminonicotinic acid derivatives with methylamine under catalytic conditions (e.g., using coupling agents like EDCI/HOBt) in anhydrous solvents (e.g., DMF or THF) at 50–80°C. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Structural analogs, such as 2-chloro-N-methoxy-N-methylnicotinamide, suggest similar synthetic pathways involving halogen displacement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the methylamino group and pyridine ring structure.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHNO, MW = 151.17 g/mol).

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch).

- HPLC : For purity assessment using a C18 column and UV detection at 254 nm .

Q. What are the key stability considerations when storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the amide bond may occur. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity) across studies.

- Dose-Response Validation : Reproduce key assays (e.g., enzyme inhibition) with standardized protocols.

- Data Sharing : Utilize repositories like Chemotion or RADAR4Chem to access raw datasets for cross-validation .

Q. What strategies optimize reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps or lipases for enzymatic amidation.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction efficiency.

- DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, catalyst loading, and reaction time .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian or ORCA software to identify reactive sites on the pyridine ring.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- SAR (Structure-Activity Relationship) : Compare with analogs (e.g., 2-aminopyridine derivatives) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.